molecular formula C7H16S B13074667 2,3,3-Trimethylbutane-1-thiol

2,3,3-Trimethylbutane-1-thiol

Cat. No.: B13074667
M. Wt: 132.27 g/mol
InChI Key: TWIPAVFPLRWUHZ-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbutane-1-thiol is an organic compound with the molecular formula C7H16S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,3-Trimethylbutane-1-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide (NaSH). For example, 2,3,3-trimethylbutyl bromide can react with NaSH to form this compound .

Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as the nucleophile. The alkyl halide reacts with thiourea to form an alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield the desired thiol .

Chemical Reactions Analysis

Types of Reactions: 2,3,3-Trimethylbutane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylbutane-1-thiol involves its ability to act as a nucleophile due to the presence of the thiol group (-SH). This group can readily participate in nucleophilic substitution reactions, attacking electrophilic centers in other molecules. Additionally, the thiol group can undergo oxidation and reduction reactions, making it versatile in various chemical processes .

Properties

Molecular Formula

C7H16S

Molecular Weight

132.27 g/mol

IUPAC Name

2,3,3-trimethylbutane-1-thiol

InChI

InChI=1S/C7H16S/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3

InChI Key

TWIPAVFPLRWUHZ-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C(C)(C)C

Origin of Product

United States

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